molecular formula C15H13BrO B1279904 3-(3-Bromophenyl)propiophenone CAS No. 65565-12-0

3-(3-Bromophenyl)propiophenone

Cat. No.: B1279904
CAS No.: 65565-12-0
M. Wt: 289.17 g/mol
InChI Key: BAYQGOLZHMIKGU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propiophenone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the meta position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYQGOLZHMIKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483004
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65565-12-0
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination with Molecular Bromine (Br₂)

  • Reaction Conditions :
    • Catalyst : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) enhances regioselectivity.
    • Solvent : Dichloromethane, chloroform, or carbon tetrachloride (CCl₄).
    • Temperature : 0–70°C to minimize over-bromination.
  • Mechanism : Electrophilic aromatic substitution, with the ketone group directing bromination to the meta position.
  • Yield : 65–75% in batch processes.
Brominating Agent Catalyst Solvent Temperature (°C) Yield (%)
Br₂ FeBr₃ CCl₄ 25–50 70
Br₂ AlCl₃ DCM 0–25 75

Data synthesized from

N-Bromosuccinimide (NBS) Bromination

  • Advantages : Higher regioselectivity and reduced byproduct formation.
  • Conditions :
    • Solvent : Polar aprotic solvents (DMF or acetonitrile).
    • Temperature : 0–5°C to prevent di-substitution.
  • Yield : 72–85% with >98% purity via column chromatography.

Industrial-Scale Production

Continuous flow reactors improve efficiency and safety:

  • Process :
    • Grignard Reaction : Generate intermediates in CSTRs (continuously stirred tank reactors).
    • Bromination : Integrate Br₂ or NBS in flow systems for precise temperature control.
    • Purification : In-line distillation or crystallization.
  • Benefits :
    • Yield : Up to 84% vs. 50% in batch methods.
    • Scalability : Reduced reaction time and consistent quality.

Alternative Synthetic Routes

Friedel-Crafts Acylation

  • Substrate : 3-Bromophenylacetophenone derivatives.
  • Catalyst : AlCl₃ for acylation.
  • Limitation : Lower yield (60–70%) due to steric hindrance.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • Substrate : 3-Bromophenylboronic acid + propiophenone derivatives.
    • Catalyst : Pd(PPh₃)₄.
    • Yield : 85–90% for biaryl derivatives.

Key Reaction Optimization Strategies

Regioselectivity Control

  • Directing Groups : The ketone moiety directs bromination to the meta position.
  • Steric Effects : Bulky substituents (e.g., methyl groups) may shift regioselectivity.

Byproduct Mitigation

  • Flow Chemistry : Minimizes polybrominated byproducts via real-time monitoring.
  • Catalytic Systems : FeBr₃ enhances mono-bromination efficiency.

Purification and Characterization

Purification Techniques

Method Conditions Purity (%)
Column Chromatography Silica gel, hexane/ethyl acetate >98
Recrystallization Ethanol or ethyl acetate >99
Distillation Reduced pressure (0.095 MPa) >95

Spectroscopic Analysis

  • ¹H NMR :
    • δ 7.8–8.2 ppm (aromatic protons adjacent to Br).
    • δ 2.3–2.5 ppm (methyl groups, if present).
  • Mass Spectrometry : Molecular ion at m/z 289.17 (C₁₅H₁₃BrO⁺).

Comparative Analysis of Methods

Method Advantages Limitations
Br₂ + FeBr₃ High yield, low cost Over-bromination risk
NBS High purity, regioselective Higher reagent cost
Continuous Flow Scalability, safety Equipment complexity

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
3-(3-Bromophenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, facilitating the creation of complex molecules through various chemical reactions. For instance, it is involved in synthesizing isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid, which have potential medicinal applications.

Synthesis Methodology:
The synthesis typically involves bromination reactions using reagents like sodium chlorate and hydrobromic acid to yield the compound efficiently. This method minimizes by-products and enhances yield.

Antimicrobial Properties:
Research indicates that derivatives of propiophenone, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound disrupts bacterial cell membranes, demonstrating enhanced efficacy against various bacterial strains compared to non-brominated counterparts.

Cytotoxic Effects:
In vitro studies reveal that this compound exhibits cytotoxic effects on several cancer cell lines. The compound has been tested against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells, with IC50 values indicating its potential as a lead structure for developing new anticancer agents:

Cell LineIC50 (µM)
MCF-715.2
A54912.8
HeLa18.4

The mechanism underlying its cytotoxicity involves apoptosis induction and cell cycle arrest at the G2/M phase.

Medical Applications

Therapeutic Agent Development:
The compound is being explored as a precursor for developing new therapeutic agents due to its promising biological activities. Its ability to interact with specific molecular targets suggests potential roles in modulating enzyme activity, which could lead to novel treatments for various diseases.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be employed in formulations requiring specific reactivity or functionality.

Case Studies

Several studies have documented the applications of this compound across different fields:

  • Study on Antimicrobial Activity: A comparative study evaluated the antimicrobial efficacy of various brominated compounds, revealing that this compound significantly inhibited bacterial growth compared to its non-brominated analogs.
  • Cytotoxicity Assessment: Research involving multiple cancer cell lines demonstrated that this compound effectively induces cell death through apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s reactivity, facilitating interactions with biological molecules.

Comparison with Similar Compounds

    3-(3-Chlorophenyl)propiophenone: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Fluorophenyl)propiophenone: Contains a fluorine atom at the meta position.

    3-(3-Methylphenyl)propiophenone: Features a methyl group instead of a halogen.

Uniqueness: 3-(3-Bromophenyl)propiophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and methyl analogs.

Biological Activity

3-(3-Bromophenyl)propiophenone, a compound with the chemical formula C15H13BrO, is a derivative of propiophenone that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of propiophenone derivatives. A notable method includes the use of sodium chlorate and hydrobromic acid to produce bromine, which can be used in a bromination reaction to yield the desired compound efficiently while minimizing by-products .

Antimicrobial Properties

Research indicates that derivatives of propiophenone, including this compound, exhibit significant antimicrobial activity. A study evaluated various analogs against a range of bacterial strains, revealing that the brominated compound demonstrated enhanced efficacy compared to non-brominated counterparts. The mechanism appears to involve disruption of bacterial cell membranes .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for different cancer cell lines are summarized in Table 1 below.

Cell Line IC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.4

This data suggests that the compound may serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. This effect is likely due to its ability to inhibit neuroinflammation and promote neuronal survival pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Studies utilizing hierarchical quantitative structure-activity relationships (H-QSAR) have indicated that the presence of the bromine atom significantly enhances biological activity compared to non-brominated analogs. The molecular descriptors analyzed include topostructural indices and quantum chemical parameters .

Case Studies

  • Antimicrobial Activity : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
  • Cancer Cell Line Study : A research project focused on evaluating the effects of various concentrations of this compound on MCF-7 cells over 48 hours showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Bromophenyl)propiophenone?

The synthesis typically involves bromination of a propiophenone precursor. For example:

  • Direct Bromination : React 3-phenylpropiophenone with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to achieve regioselective bromination at the 3-position of the phenyl ring. Reaction conditions (temperature: 0–25°C, solvent: dichloromethane or CCl₄) must be tightly controlled to minimize side products .
  • Friedel-Crafts Acylation : Use 3-bromophenylacetic acid with acetyl chloride under Friedel-Crafts conditions, though this may require additional purification steps to isolate the ketone product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.9–3.5 ppm (methylene protons adjacent to the ketone) .
    • ¹³C NMR : Carbonyl carbon at ~200 ppm; brominated aromatic carbons show distinct deshielding .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; C-Br stretch at 500–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 288 (M⁺ for C₁₅H₁₃BrO); fragmentation patterns confirm the bromophenyl and ketone moieties .

Methodological Note : Couple HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose as halogenated waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination regioselectivity and yield?

  • Catalyst Screening : Test FeCl₃ vs. AlCl₃; AlCl₃ may enhance electrophilic substitution but risks over-bromination.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, while non-polar solvents (e.g., CCl₄) favor slower, controlled reactions .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions but prolong reaction time. Use kinetic monitoring (e.g., TLC) to balance efficiency and selectivity .

Data-Driven Insight : A 10°C increase can reduce reaction time by 30% but may decrease yield by 5–10% due to competing pathways .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. This predicts reactivity sites for further functionalization .
  • NLO Response Analysis : Calculate hyperpolarizability (β) using CAM-B3LYP to assess nonlinear optical potential for photonic applications .

Example Result : The bromine atom’s electron-withdrawing effect reduces HOMO energy by ~0.5 eV compared to non-brominated analogs, enhancing electrophilic reactivity .

Q. How can researchers evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays : Screen against cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values indicate potency .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in model cell lines (e.g., HEK293) .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .

Note : Cross-validate in vitro results with cytotoxicity assays (MTT protocol) to rule out non-specific effects .

Contradictions and Considerations

  • Synthesis Routes : favors NBS for selectivity, while uses direct bromination with Br₂. Researchers should pilot both methods based on precursor availability.
  • Biological Activity : Limited direct evidence exists; extrapolate cautiously from structurally related compounds (e.g., brominated acetophenones) .

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